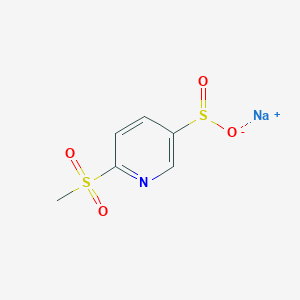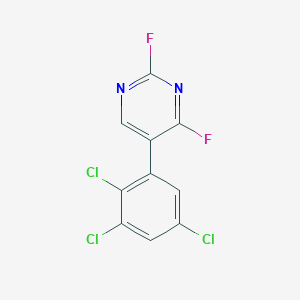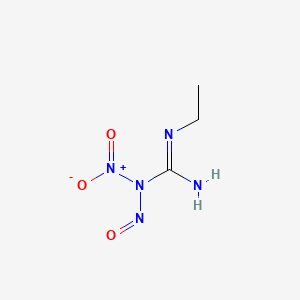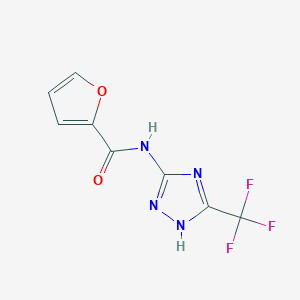
Sodium 6-methanesulfonylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-methanesulfonylpyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-methanesulfonylpyridine-3-sulfinate typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the reaction of 6-methanesulfonylpyridine with sodium sulfite under controlled conditions to yield the desired sulfinate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-methanesulfonylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Sodium 6-methanesulfonylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium 6-methanesulfonylpyridine-3-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of C-S, N-S, and S-S bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison
Compared to these similar compounds, sodium 6-methanesulfonylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .
Propiedades
Fórmula molecular |
C6H6NNaO4S2 |
|---|---|
Peso molecular |
243.2 g/mol |
Nombre IUPAC |
sodium;6-methylsulfonylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO4S2.Na/c1-13(10,11)6-3-2-5(4-7-6)12(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
UKPHBSINLMJHFJ-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)








![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)


